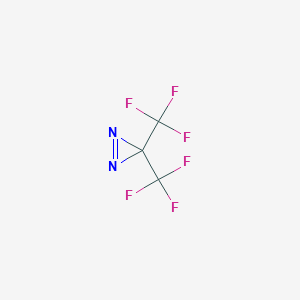
3,3-Di(trifluoromethyl)diazirine
Übersicht
Beschreibung
3,3-Di(trifluoromethyl)diazirine is a compound that belongs to the diazirine family, characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is particularly notable for its trifluoromethyl groups attached to the carbon atom, which significantly influence its chemical properties and reactivity. Diazirines are widely used as photoreactive crosslinkers in various scientific fields due to their ability to generate carbenes upon exposure to light, heat, or electrical stimulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Di(trifluoromethyl)diazirine typically involves the reaction of trifluoromethyl ketones with hydrazine derivatives. One common method includes the cyclization of trifluoromethyl ketones with hydrazine hydrate under acidic conditions, followed by oxidation to form the diazirine ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Di(trifluoromethyl)diazirine undergoes various chemical reactions, primarily involving the generation of carbenes. These reactions include:
Photochemical Reactions: Exposure to UV light generates carbenes, which can insert into C-H, O-H, and N-H bonds.
Thermal Reactions: Heating the compound also produces carbenes, facilitating similar insertion reactions.
Common Reagents and Conditions:
Photochemical Activation: UV light sources are commonly used to activate the diazirine ring.
Thermal Activation: Heating the compound to specific temperatures induces carbene formation.
Major Products: The major products of these reactions depend on the substrates present. For example, carbene insertion into C-H bonds typically results in the formation of new C-C bonds, while insertion into O-H or N-H bonds forms C-O or C-N bonds, respectively .
Wissenschaftliche Forschungsanwendungen
3,3-Di(trifluoromethyl)diazirine has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action for 3,3-Di(trifluoromethyl)diazirine involves the generation of carbenes upon activation by light or heat. These carbenes are highly reactive intermediates that can insert into various chemical bonds, facilitating the formation of new covalent bonds. This property makes diazirines valuable tools for crosslinking and labeling applications .
Vergleich Mit ähnlichen Verbindungen
3-Trifluoromethyl-3-phenyldiazirine: Similar in structure but with a phenyl group instead of a second trifluoromethyl group.
3-Methyl-3-phenyldiazirine: Contains a methyl group and a phenyl group, differing in both electronic and steric properties.
Uniqueness: 3,3-Di(trifluoromethyl)diazirine is unique due to its two trifluoromethyl groups, which enhance its stability and reactivity compared to other diazirines. The presence of these groups also increases the compound’s lipophilicity, making it more suitable for certain biological applications .
Eigenschaften
IUPAC Name |
3,3-bis(trifluoromethyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6N2/c4-2(5,6)1(10-11-1)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZQSMQOKKCBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(N=N1)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340820 | |
| Record name | 3H-Diazirine, 3,3-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3024-50-8 | |
| Record name | 3H-Diazirine, 3,3-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


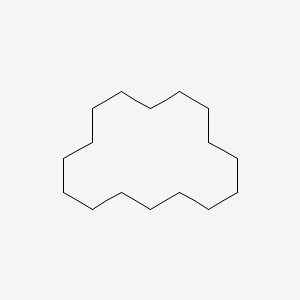
![6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1619728.png)

![8,8-dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B1619732.png)
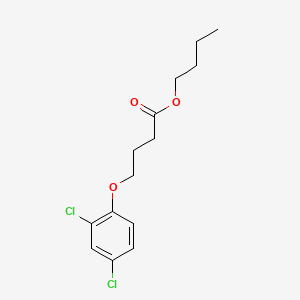
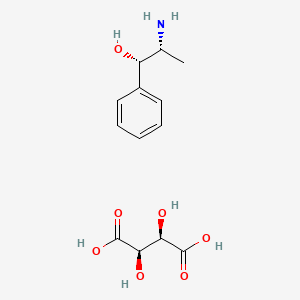

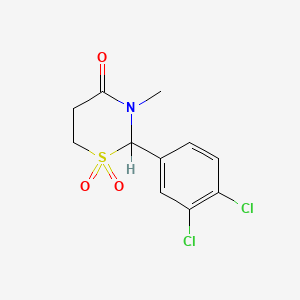
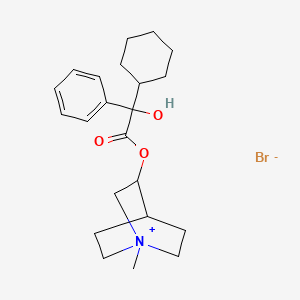
![8-tert-butyl-1,4-dioxaspiro[4.5]decane](/img/structure/B1619740.png)
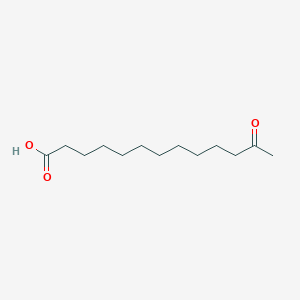
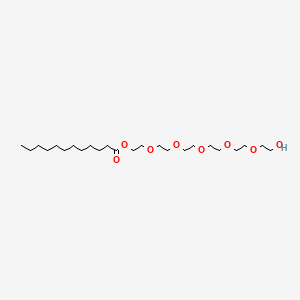
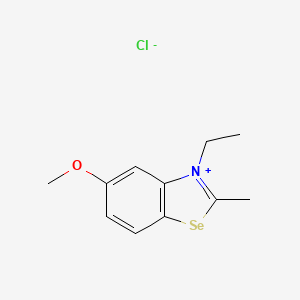
![1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE](/img/structure/B1619747.png)
